

Thermochemical Profile of 5-Methyl-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1-heptene

Cat. No.: B083755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **5-Methyl-1-heptene** (CAS No: 13151-04-7, Molecular Formula: C₈H₁₆). The information presented herein is a compilation of experimentally determined and computationally estimated values sourced from reputable chemical databases and literature. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical data for this compound.

Thermochemical Data Summary

The thermochemical properties of **5-Methyl-1-heptene** are summarized in the tables below. A distinction is made between experimentally measured values and those derived from computational models.

Table 1: Experimental Thermochemical Data for **5-Methyl-1-heptene**

Property	Value	Units	Method	Source
Boiling Point (T _b)	386.15	K	Not Specified	Velick and English, 1945[1]
Enthalpy of Vaporization (Δ _{vap} H°)	38.9	kJ/mol	Not Specified	Reid, 1972[1]
Enthalpy of Hydrogenation (Δ _r H°)	-124.6 ± 0.6	kJ/mol	Calorimetry, Hydrogenation (liquid phase)	Rogers, Dejroongruang, et al., 1992[2]

Table 2: Calculated Thermochemical Data for **5-Methyl-1-heptene**

Property	Value	Units	Method	Source
Enthalpy of Formation (gas, Δ _f H° _{gas})	-88.30	kJ/mol	Joback Method	Cheméo[3]
Gibbs Free Energy of Formation (Δ _f G°)	101.88	kJ/mol	Joback Method	Cheméo[3]
Enthalpy of Fusion (Δ _{fus} H°)	11.67	kJ/mol	Joback Method	Cheméo[3]
Critical Pressure (P _c)	2668.02	kPa	Joback Method	Cheméo[3]

Experimental Protocols

Detailed experimental protocols from the original publications were not fully accessible. Therefore, generalized methodologies for the key experimental techniques are provided below.

Determination of Enthalpy of Hydrogenation (Calorimetry)

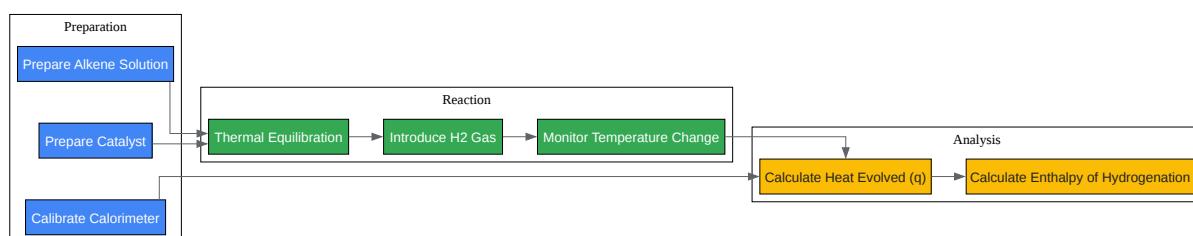
The enthalpy of hydrogenation of **5-Methyl-1-heptene** to 3-methylheptane was determined experimentally via solution-phase calorimetry.[\[2\]](#) The general procedure for this technique involves the catalytic hydrogenation of the alkene in a suitable solvent within a calorimeter.

General Protocol:

- Calorimeter Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.
- Sample Preparation: A known mass of **5-Methyl-1-heptene** is dissolved in a suitable solvent, such as cyclohexane, and placed in the calorimeter. A hydrogenation catalyst, typically a platinum or palladium-based catalyst, is also introduced into the system.
- Reaction Initiation: The system is allowed to reach thermal equilibrium. Hydrogen gas is then introduced into the reaction vessel, initiating the exothermic hydrogenation reaction.
- Temperature Measurement: The temperature change of the solution is carefully monitored and recorded throughout the reaction until thermal equilibrium is re-established.
- Data Analysis: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of the reacted alkene.

Determination of Boiling Point

The boiling point of **5-Methyl-1-heptene** was reported in the literature, though the specific experimental setup was not detailed in the available resources.[\[1\]](#) A standard method for determining the boiling point of a volatile liquid is by distillation.


General Protocol:

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask leading to the condenser.
- Sample Introduction: The liquid sample (**5-Methyl-1-heptene**) and a few boiling chips are placed in the distilling flask.

- Heating: The distilling flask is gently heated.
- Boiling Point Observation: As the liquid boils, the vapor rises, and when it surrounds the thermometer bulb, the temperature reading will stabilize. This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Visualizations

The following diagrams illustrate the general experimental workflows for the determination of thermochemical properties.

[Click to download full resolution via product page](#)

Workflow for Enthalpy of Hydrogenation Determination

[Click to download full resolution via product page](#)*Workflow for Boiling Point Determination by Distillation***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Heptene, 2-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Profile of 5-Methyl-1-heptene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083755#thermochemical-data-of-5-methyl-1-heptene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com